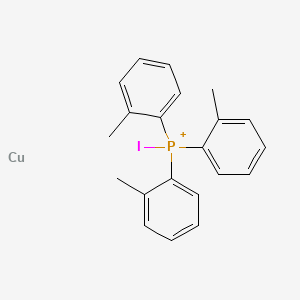
Copper;iodo-tris(2-methylphenyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;iodo-tris(2-methylphenyl)phosphanium is a chemical compound with the molecular formula C21H21CuIP and a molecular weight of 494.82 g/mol . This compound is known for its unique structure, which includes a copper atom coordinated with an iodine atom and three 2-methylphenyl groups attached to a phosphorus atom. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of copper;iodo-tris(2-methylphenyl)phosphanium typically involves the reaction of copper iodide with tris(2-methylphenyl)phosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, where the reagents are mixed in large reactors and the product is purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Copper;iodo-tris(2-methylphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of copper.
Substitution: The iodine atom or the 2-methylphenyl groups can be substituted with other ligands or functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Copper;iodo-tris(2-methylphenyl)phosphanium has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of copper;iodo-tris(2-methylphenyl)phosphanium involves its ability to coordinate with other molecules through its copper center. This coordination can activate or stabilize certain chemical species, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Copper;iodo-tris(2-methylphenyl)phosphanium can be compared with other similar compounds, such as:
Copper;iodo-tris(phenyl)phosphanium: Similar structure but with phenyl groups instead of 2-methylphenyl groups.
Copper;iodo-tris(4-methylphenyl)phosphanium: Similar structure but with 4-methylphenyl groups.
Copper;iodo-tris(2,4,6-trimethylphenyl)phosphanium: Similar structure but with 2,4,6-trimethylphenyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
143015-26-3 |
|---|---|
Formule moléculaire |
C21H21CuIP+ |
Poids moléculaire |
494.8 g/mol |
Nom IUPAC |
copper;iodo-tris(2-methylphenyl)phosphanium |
InChI |
InChI=1S/C21H21IP.Cu/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h4-15H,1-3H3;/q+1; |
Clé InChI |
UJPMYBIVLGEHKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[P+](C2=CC=CC=C2C)(C3=CC=CC=C3C)I.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


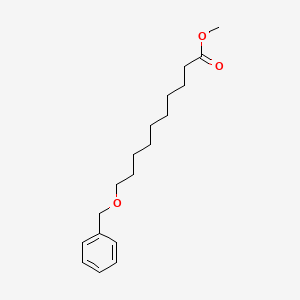
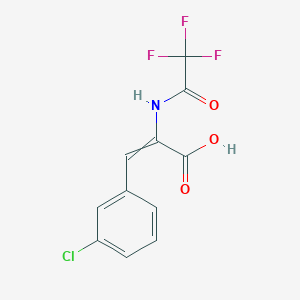
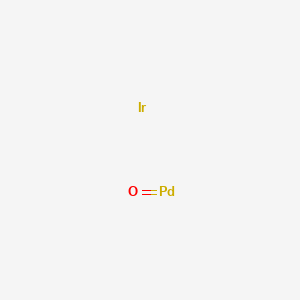
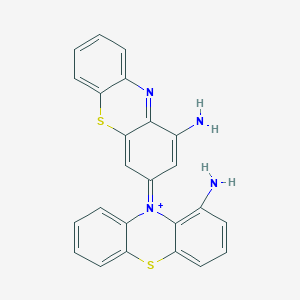
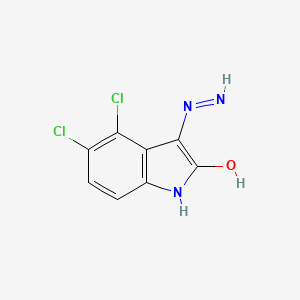
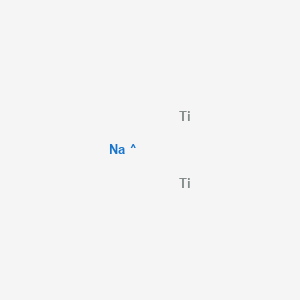

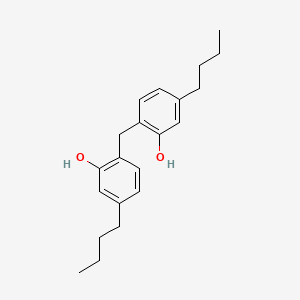
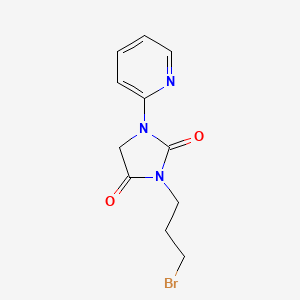
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
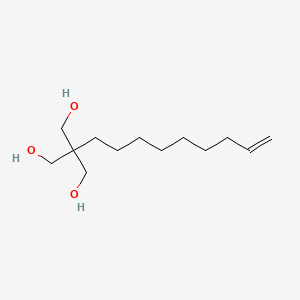
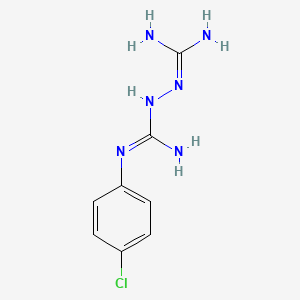
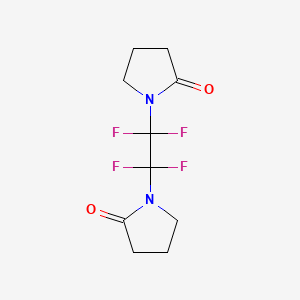
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)
